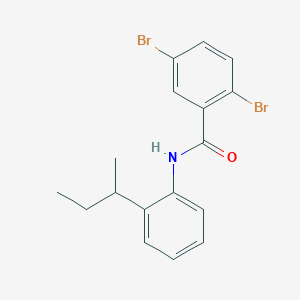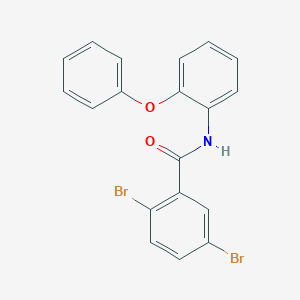
N-(4-hydroxy-2-methylphenyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methylphenyl)pentanamide, commonly known as HMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of pentanamide and has a hydroxyl group attached to a methylphenyl ring. HMPA has been found to have unique properties that make it an important tool in various scientific fields.
作用机制
The mechanism of action of HMPA is not fully understood. However, it is believed that the hydroxyl group attached to the methylphenyl ring of HMPA interacts with metal ions by forming hydrogen bonds. This interaction weakens the metal-ligand bond, making it easier for the metal ion to undergo reactions.
Biochemical and Physiological Effects:
HMPA has been found to have minimal toxicity and is considered safe for use in scientific research. It does not show any significant biochemical or physiological effects in living organisms.
实验室实验的优点和局限性
One of the major advantages of using HMPA in lab experiments is its ability to solvate a wide range of metal ions, making it suitable for various chemical reactions. It also enhances the yield and rate of reactions, making it an important tool in catalytic reactions. However, HMPA has some limitations, including its high cost, limited availability, and the need for careful handling due to its potential toxicity.
未来方向
There are several future directions for the use of HMPA in scientific research. One area of interest is the development of new metal complexes and organometallic compounds using HMPA as a solvent. Another area of research is the use of HMPA in the preparation of new catalysts for various chemical reactions. Additionally, the use of HMPA in the synthesis of new materials, such as nanoparticles, is an area of active research. Overall, HMPA has immense potential for use in various scientific fields and is expected to continue to be an important tool in scientific research.
合成方法
The synthesis of HMPA involves the reaction of 4-hydroxy-2-methylphenol with pentanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain pure HMPA.
科学研究应用
HMPA has been extensively used in scientific research due to its ability to solvate a wide range of metal ions and facilitate their reactions. It is commonly used as a solvent in various chemical reactions, including the preparation of metal complexes, organometallic compounds, and catalytic reactions. HMPA is also used as a co-solvent in many reactions, where it enhances the rate and yield of the reaction.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
N-(4-hydroxy-2-methylphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(15)13-11-7-6-10(14)8-9(11)2/h6-8,14H,3-5H2,1-2H3,(H,13,15) |
InChI 键 |
HFGXUSCIYHJMHQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)O)C |
规范 SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



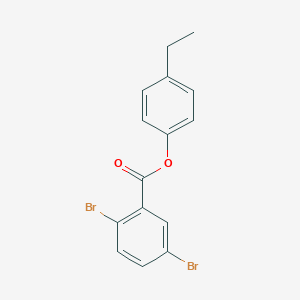

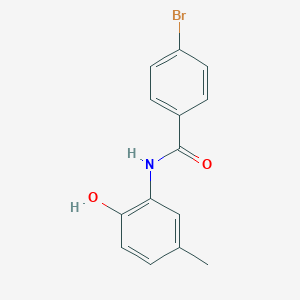
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-bromobenzoate](/img/structure/B290589.png)

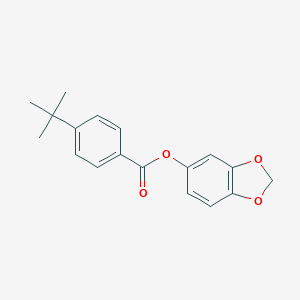
![[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl] 4-tert-butylbenzoate](/img/structure/B290596.png)
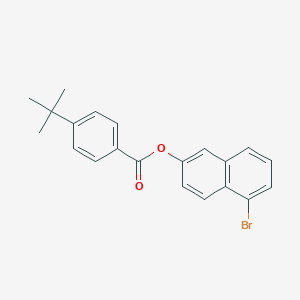
![4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]-2-chlorophenyl}benzamide](/img/structure/B290599.png)

![5-[(4-Tert-butylbenzoyl)oxy]-1-naphthyl 4-tert-butylbenzoate](/img/structure/B290601.png)
